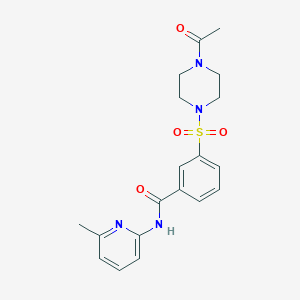
3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(6-methylpyridin-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(6-methylpyridin-2-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with a sulfonyl group attached to a piperazine ring, which is further substituted with an acetyl group. Additionally, it contains a pyridine ring with a methyl substitution.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(6-methylpyridin-2-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Formation of the Benzamide Core: This step involves the reaction of 6-methyl-2-aminopyridine with a suitable benzoyl chloride derivative under basic conditions to form the benzamide core.
Sulfonylation: The benzamide core is then reacted with a sulfonyl chloride derivative in the presence of a base to introduce the sulfonyl group.
Piperazine Substitution: The sulfonylated benzamide is further reacted with 4-acetylpiperazine under appropriate conditions to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(6-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the acetyl group, leading to the formation of corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine or benzamide rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(6-methylpyridin-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of specialty chemicals or materials with specific properties.
作用机制
The mechanism of action of 3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(6-methylpyridin-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and piperazine groups are often key to its binding affinity and specificity.
相似化合物的比较
Similar Compounds
3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(pyridin-2-yl)benzamide: Lacks the methyl substitution on the pyridine ring.
3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(6-chloropyridin-2-yl)benzamide: Contains a chlorine substitution instead of a methyl group.
Uniqueness
3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(6-methylpyridin-2-yl)benzamide is unique due to the specific combination of functional groups and substitutions, which can influence its chemical reactivity, binding properties, and potential applications. The presence of the methyl group on the pyridine ring may enhance its lipophilicity and binding interactions compared to similar compounds.
属性
IUPAC Name |
3-(4-acetylpiperazin-1-yl)sulfonyl-N-(6-methylpyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c1-14-5-3-8-18(20-14)21-19(25)16-6-4-7-17(13-16)28(26,27)23-11-9-22(10-12-23)15(2)24/h3-8,13H,9-12H2,1-2H3,(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRAJGKYNLHJRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]propanamide](/img/structure/B2714916.png)
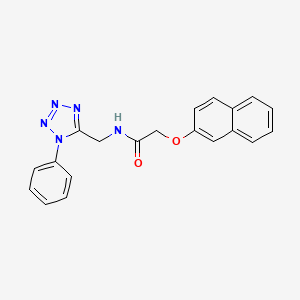
![3-({[2,4'-Bipyridine]-4-yl}methyl)-1-(2-methoxyphenyl)urea](/img/structure/B2714920.png)
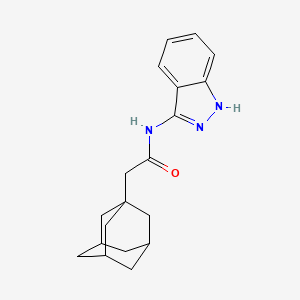
![3-[3-(Cyclopropylmethyl)pyrrolidine-1-carbonyl]-5-fluorosulfonyloxypyridine](/img/structure/B2714923.png)
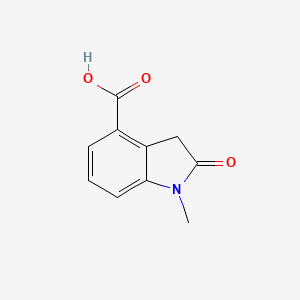
![ethyl 1-ethyl-3-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2714927.png)
![(3'-chloro-[1,1'-biphenyl]-4-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2714930.png)
![Spiro[2.5]octane-4-carboxylic acid](/img/structure/B2714931.png)
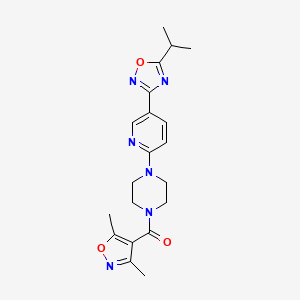
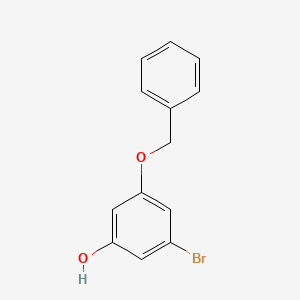
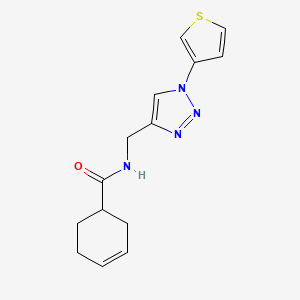
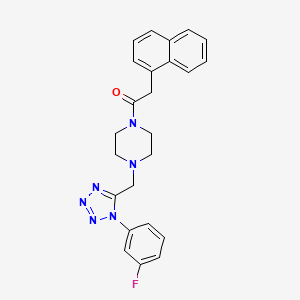
![3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2714939.png)
